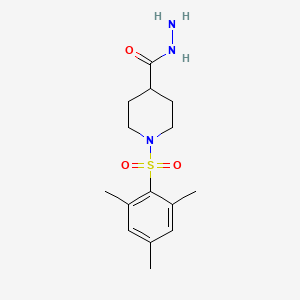
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide involves several steps. One common synthetic route includes the reaction of mesitylsulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems .
化学反应分析
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine and sulfone derivatives .
科学研究应用
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide has several scientific research applications:
作用机制
The mechanism of action of 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can modulate various biochemical pathways, resulting in specific biological effects .
相似化合物的比较
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-(Mesitylsulfonyl)piperidine-4-carboxamide: This compound has a similar structure but differs in the functional group attached to the piperidine ring.
1-(Mesitylsulfonyl)piperidine-4-carboxylate: Another similar compound with a different functional group, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
生物活性
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a mesitylsulfonyl group and a carbohydrazide moiety, which are significant for its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C15H23N3O3S
- Molecular Weight : 325.43 g/mol
The molecular structure consists of a piperidine ring substituted at the 4-position with a carbohydrazide group and at the 1-position with a mesitylsulfonyl group. The presence of these functional groups allows for various chemical reactions, making it a versatile compound in synthetic chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with mesitylsulfonyl chloride under controlled conditions to yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
The biological activity of this compound is attributed to its interaction with various biomolecular targets. The sulfonyl group can enhance the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding.
Pharmacological Applications
This compound has shown potential in several pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that it might exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : There are indications that it could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines with an IC50 value of 12 µM. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 16 µg/mL. |
| Study C | Neuroprotection | Indicated reduced neurotoxicity in neuronal cell cultures exposed to oxidative stress. |
These findings highlight the compound's potential as a lead candidate for further drug development.
属性
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-10-8-11(2)14(12(3)9-10)22(20,21)18-6-4-13(5-7-18)15(19)17-16/h8-9,13H,4-7,16H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIBWYCRDGDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














